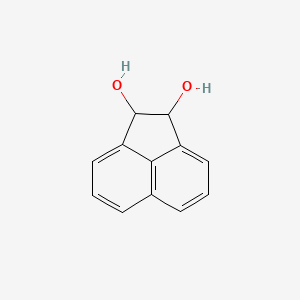

cis-1,2-Acenaphthenediol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2963-86-2 |

|---|---|

Molekularformel |

C12H10O2 |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

1,2-dihydroacenaphthylene-1,2-diol |

InChI |

InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H |

InChI-Schlüssel |

ARGFAPRYULRPAN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |

Kanonische SMILES |

C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |

Andere CAS-Nummern |

17976-92-0 2963-86-2 |

Synonyme |

(1,2)-acenaphthenediol |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Cis 1,2 Acenaphthenediol and Its Analogs

Chemical Synthesis Routes

Chemical approaches to cis-1,2-Acenaphthenediol primarily involve the oxidation of acenaphthylene (B141429) or the reduction of acenaphthenequinone (B41937). These methods can be further refined to achieve stereoselectivity.

Oxidation-based Approaches to this compound

The direct oxidation of acenaphthene (B1664957) or acenaphthylene provides a common pathway to this compound. The choice of oxidizing agent is crucial for achieving the desired cis-stereochemistry.

One documented method involves the use of selenium dioxide for the oxidation of acenaphthene, which yields the cis-diol. mdpi.comorgsyn.org Additionally, classic methods for the cis-dihydroxylation of alkenes, such as treatment with osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), are well-established for the synthesis of cis-diols from olefinic precursors and are applicable to acenaphthylene. orgsyn.orgskku.eduwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comresearchgate.netlibretexts.org The reaction with osmium tetroxide proceeds through a concerted mechanism, forming a cyclic osmate ester that, upon hydrolysis, yields the cis-diol. wikipedia.orgmasterorganicchemistry.com Similarly, cold, alkaline potassium permanganate can also effect syn-dihydroxylation. chemistrysteps.comlibretexts.org

| Starting Material | Oxidizing Agent | Product | Key Features |

|---|---|---|---|

| Acenaphthene | Selenium Dioxide (SeO₂) | cis-1,2-Acenaphthenediol | Direct oxidation to the cis-diol. mdpi.comorgsyn.org |

| Acenaphthylene | Osmium Tetroxide (OsO₄) | cis-1,2-Acenaphthenediol | Forms a cyclic osmate ester intermediate, ensuring syn-addition. wikipedia.orgmasterorganicchemistry.com |

| Acenaphthylene | Potassium Permanganate (KMnO₄) | cis-1,2-Acenaphthenediol | Requires cold, alkaline conditions to prevent over-oxidation. chemistrysteps.comlibretexts.org |

Reduction-based Approaches to this compound

The reduction of acenaphthenequinone offers an alternative route to 1,2-acenaphthenediols. However, these methods often result in a mixture of cis and trans isomers.

Catalytic reduction of acenaphthenequinone in the presence of a platinum catalyst in ethanol yields a mixture of both cis- and trans-1,2-acenaphthenediol. mdpi.comorgsyn.org Another common reducing agent, lithium aluminum hydride (LiAlH₄), also reduces acenaphthenequinone to a mixture of the cis and trans diols. mdpi.comorgsyn.org

| Starting Material | Reducing Agent/Catalyst | Solvent | Product(s) |

|---|---|---|---|

| Acenaphthenequinone | H₂/Platinum | Ethanol | Mixture of cis- and trans-1,2-Acenaphthenediol mdpi.comorgsyn.org |

| Acenaphthenequinone | Lithium Aluminum Hydride (LiAlH₄) | Not specified | Mixture of cis- and trans-1,2-Acenaphthenediol mdpi.comorgsyn.org |

Electro-reductive Cyclization in this compound Formation

Electrochemical methods can be employed for the reduction of dicarbonyl compounds to form diols. In the context of this compound synthesis, the electrochemical reduction of acenaphthenequinone is a relevant approach.

Studies have shown that the electrochemical reduction of acenaphthenequinone at a mercury cathode under a constant potential can lead to the formation of 1,2-diaroyloxyacenaphthylene derivatives when conducted in the presence of non-electroactive aroyl chlorides. mdpi.com These diesters serve as precursors that can be subsequently hydrolyzed to yield the corresponding diol. This two-electron process provides a controlled method for the reduction of the quinone.

Stereoselective Chemical Synthesis of this compound

Achieving high stereoselectivity for the cis isomer is a key challenge in the chemical synthesis of 1,2-Acenaphthenediol. This can be addressed through the use of chiral catalysts in oxidation reactions.

A prominent method for the enantioselective cis-dihydroxylation of alkenes is the Sharpless asymmetric dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids, and a stoichiometric co-oxidant. wikipedia.orgmasterorganicchemistry.com While specific application to acenaphthylene is not detailed in the provided sources, this methodology is broadly applicable to a wide range of olefins for the preparation of chiral cis-diols. More recently, iron complexes have also been developed as catalysts for enantioselective cis-dihydroxylation reactions, offering a less toxic alternative to osmium-based reagents. acs.orgacs.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic methods, which employ enzymes to carry out chemical transformations, offer a green and highly selective alternative for the synthesis of this compound.

Enzymatic Formation of this compound from Precursors

Certain microorganisms are capable of oxidizing polycyclic aromatic hydrocarbons with high stereospecificity. The enzymatic oxidation of acenaphthylene by specific bacterial strains has been shown to produce this compound.

A mutant strain of the bacterium Beijerinckia sp., designated as B8/36, has been identified to oxidize acenaphthylene to form this compound as a metabolite. organic-chemistry.org This transformation is catalyzed by dioxygenase enzymes, which are known to catalyze the syn-dihydroxylation of aromatic rings to yield cis-dihydrodiols. acs.org This biocatalytic approach provides a direct and highly stereoselective route to the desired cis-isomer.

| Starting Material | Biological System | Enzyme Type | Product |

|---|---|---|---|

| Acenaphthylene | Beijerinckia sp. strain B8/36 | Dioxygenase | cis-1,2-Acenaphthenediol organic-chemistry.org |

Microbial Biotransformation for this compound Production

The microbial biotransformation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthene and acenaphthylene presents an alternative and environmentally conscious approach to the synthesis of oxidized products such as this compound. Various microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these compounds, often through co-oxidation processes. This section details the research findings on the microbial production of this compound.

Bacterial oxidation of acenaphthene and acenaphthylene has been a subject of study, with species from the genus Beijerinckia showing notable capabilities. A wild-type Beijerinckia sp. and its mutant strain, B8/36, have been shown to co-oxidize both acenaphthene and acenaphthylene. nih.govosti.gov When metabolizing acenaphthene, both strains produce a range of metabolites, including 1-acenaphthenol (B129857), 1-acenaphthenone (B129850), 1,2-acenaphthenediol, and acenaphthenequinone. nih.govosti.govscience.gov Interestingly, the mutant Beijerinckia sp. strain B8/36 was found to form this compound from acenaphthylene. nih.govosti.govasm.org Further research involving a recombinant strain of Pseudomonas aeruginosa PAO1(pRE695), which expresses naphthalene (B1677914) dioxygenase genes, demonstrated that the dioxygenation of acenaphthylene directly yields cis-acenaphthene-1,2-diol. science.gov

Fungal metabolism of acenaphthene has also been investigated, with the filamentous fungus Cunninghamella elegans ATCC 36112 being a notable example. This fungus was found to metabolize approximately 64% of the added acenaphthene within 72 hours of incubation. nih.govnih.gov Among the seven identified metabolites, cis-1,2-dihydroxyacenaphthene constituted 1.8% of the total. nih.govnih.gov The primary site of enzymatic attack for both bacterial and fungal metabolism of acenaphthene is on the two carbons of the five-membered ring. nih.govsciepub.com

The metabolic pathways generally initiate with monooxygenation or dioxygenation of the substrate. In the case of acenaphthene, monooxygenation can lead to the formation of 1-acenaphthenol, which is then further oxidized. sciepub.com The direct dioxygenation of acenaphthylene is a key step in the formation of this compound. science.gov

Table 1: Microbial Biotransformation of Acenaphthene and Acenaphthylene

| Microorganism | Substrate | Key Metabolites Including this compound | Reference |

|---|---|---|---|

| Beijerinckia sp. (wild-type) | Acenaphthene | 1-acenaphthenol, 1-acenaphthenone, 1,2-acenaphthenediol, acenaphthenequinone | nih.govosti.gov |

| Beijerinckia sp. strain B8/36 (mutant) | Acenaphthylene | This compound | nih.govosti.govasm.org |

| Pseudomonas aeruginosa PAO1(pRE695) (recombinant) | Acenaphthylene | cis-acenaphthene-1,2-diol | science.gov |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Acenaphthene |

| Acenaphthylene |

| 1-acenaphthenol |

| 1-acenaphthenone |

| trans-1,2-dihydroxyacenaphthene |

| Acenaphthenequinone |

| 1,2-dihydroxyacenaphthylene |

| 6-hydroxyacenaphthenone |

| 1,5-dihydroxyacenaphthene |

Stereochemical Investigations of Cis 1,2 Acenaphthenediol

Conformational Analysis and Geometrical Isomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com In cyclic systems like the acenaphthene (B1664957) core, the five-membered ring fused to the naphthalene (B1677914) moiety imposes significant rigidity.

Cis-1,2-Acenaphthenediol is a geometric isomer, a form of stereoisomerism where molecules have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms or groups around a double bond or a ring structure. savemyexams.compharmaguideline.com The terms "cis" and "trans" are used to distinguish between these isomers. In the cis-isomer of 1,2-Acenaphthenediol, the two hydroxyl (-OH) groups are located on the same side of the five-membered ring plane. savemyexams.comchemguide.co.uk Conversely, in the trans-isomer, the hydroxyl groups are on opposite sides. chemguide.co.uklibretexts.org This difference in the spatial orientation of the hydroxyl groups leads to distinct physical and chemical properties between the two isomers. savemyexams.com

The rigid structure of the acenaphthene ring system restricts free rotation, making the cis and trans isomers distinct and separable compounds. libretexts.org The conformation of the five-membered ring in this compound is influenced by the steric and electronic interactions between the vicinal hydroxyl groups. The molecule adopts a conformation that minimizes these interactions. The crystal structure of this compound has been a subject of study to understand its precise three-dimensional arrangement. researchgate.net

The stability of different conformations can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. In the cis isomer, the proximity of the two hydroxyl groups can potentially lead to intramolecular hydrogen bonding, which would stabilize a particular conformation.

Chirality and Stereogenicity of this compound

This compound is a chiral molecule. pdx.edu Chirality is the property of an object being non-superimposable on its mirror image. jkcprl.ac.in In the context of molecules, this means that the molecule and its mirror image, known as enantiomers, cannot be perfectly aligned. pdx.edu The presence of stereogenic centers is often the source of chirality in a molecule. pdx.edu A stereogenic center is an atom, typically a carbon atom, that is bonded to four different groups. jkcprl.ac.in

In this compound, both carbon atoms to which the hydroxyl groups are attached (C1 and C2) are stereogenic centers. pdx.edujkcprl.ac.in The interchange of any two groups at one of these centers would result in a different stereoisomer. libretexts.org Because the molecule possesses these stereogenic centers and lacks a plane of symmetry, it exists as a pair of enantiomers. pdx.edu These enantiomers have identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and with other chiral substances. pdx.edu

It is important to distinguish between stereogenicity and chirotopicity. A stereogenic center is a structural feature that can give rise to stereoisomers, whereas a chirotopic center is located in a chiral environment. spcmc.ac.inunits.it In this compound, the C1 and C2 atoms are both stereogenic and chirotopic. jkcprl.ac.in

Diastereomeric Relationships with Trans-1,2-Acenaphthenediol

This compound and trans-1,2-Acenaphthenediol are diastereomers. pdx.edu Diastereomers are stereoisomers that are not mirror images of each other. ardena.com They arise when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of these centers.

Since this compound and trans-1,2-Acenaphthenediol are diastereomers, they have different physical and chemical properties. savemyexams.com This includes differences in melting points, boiling points, solubilities, and spectroscopic characteristics. chemguide.co.uk The differing spatial arrangements of the hydroxyl groups in the cis and trans isomers lead to different intermolecular and intramolecular forces, which in turn dictate their physical properties. chemguide.co.uk For instance, the ability to form intramolecular hydrogen bonds is unique to the cis isomer, which can affect its conformation and properties compared to the trans isomer where the hydroxyl groups are too far apart for such an interaction.

The stereochemical relationship between the cis and trans isomers is fundamental to understanding their synthesis and reactivity. For example, certain chemical reactions may favor the formation of one diastereomer over the other. researchgate.net

Chiral Resolution Methodologies for Acenaphthenediols

Since this compound is a chiral compound that typically exists as a racemic mixture (a 50:50 mixture of its two enantiomers), separating these enantiomers is crucial for applications where a single enantiomer is required. ardena.com This separation process is known as chiral resolution. wikipedia.org

One of the most common methods for chiral resolution is the formation of diastereomeric salts. ardena.comwikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For a racemic alcohol like this compound, a chiral acid can be used as the resolving agent. The reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. ardena.comlibretexts.org

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. unchainedlabs.comtcichemicals.com Once the diastereomeric salts are separated, the original enantiomers of this compound can be recovered by a chemical reaction that removes the resolving agent. wikipedia.orglibretexts.org The success of this method depends on finding a suitable chiral resolving agent that forms diastereomeric salts with a significant solubility difference. unchainedlabs.com

Commonly Used Chiral Resolving Agents:

Tartaric acid wikipedia.org

Camphorsulfonic acid wikipedia.org

1-Phenylethylamine wikipedia.org

Brucine libretexts.org

Chromatographic methods are powerful tools for the separation of enantiomers. scirp.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for both analytical and preparative-scale enantioseparations. scirp.orgnih.gov

In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. chromatographyonline.com The chiral recognition mechanism can be based on various interactions, including hydrogen bonding, π-π interactions, and steric hindrance. scirp.org A variety of CSPs are commercially available, including those based on polysaccharides, proteins, and synthetic polymers. nih.gov For acenaphthenediols, unique retention patterns have been observed with CSPs containing β-cyclodextrin.

Supercritical fluid chromatography (SFC) is another chromatographic technique that can be used for chiral separations and is sometimes preferred for its speed and use of more environmentally friendly mobile phases. nih.gov

Table of Chromatographic Enantioseparation Data:

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Application |

| HPLC | β-cyclodextrin based | Varies | Enantioseparation of acenaphthenediol derivatives. |

| HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Hexane/alcohol mixtures | General enantioseparation of various racemates. scirp.org |

| SFC | Various CSPs available | Supercritical CO2 with modifiers | Preparative and analytical chiral separations. unchainedlabs.comnih.gov |

Spontaneous resolution, also known as spontaneous crystallization, is a less common but fascinating method of chiral separation. In this process, a racemic solution crystallizes to form a mixture of macroscopic crystals, where each crystal contains only one of the two enantiomers. wikipedia.org This phenomenon, first observed by Louis Pasteur, occurs in about 5-10% of all racemates. wikipedia.org

For spontaneous resolution to occur, the compound must crystallize as a conglomerate, which is a physical mixture of enantiomerically pure crystals. The conditions for crystallization, such as solvent and temperature, are critical for inducing spontaneous resolution. While not a universally applicable method, when it does occur, it can be a very efficient means of obtaining pure enantiomers. The occurrence of spontaneous resolution has been documented for various types of compounds. scielo.org.mxresearchgate.net

Biotransformation Pathways and Microbial Metabolism of Acenaphthene Leading to Cis 1,2 Acenaphthenediol

Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)

Microorganisms, including bacteria, fungi, and algae, play a significant role in the breakdown of PAHs. mdpi.com Bacterial species are particularly well-studied for their ability to degrade and, in some cases, completely mineralize PAHs. pjoes.com Genera such as Pseudomonas, Sphingomonas, Beijerinckia, Acinetobacter, and Rhodococcus are known to metabolize various PAHs. pjoes.comnih.govfrontiersin.org The degradation of PAHs is influenced by several factors, including the chemical properties of the PAH, the microbial population present, and environmental conditions like temperature, pH, and nutrient availability. mdpi.com Lower-molecular-weight PAHs, such as acenaphthene (B1664957), are generally more susceptible to microbial degradation than their high-molecular-weight counterparts. iastate.edu

The initial step in the bacterial degradation of PAHs typically involves the action of oxygenase enzymes, which introduce hydroxyl groups into the aromatic ring system. pjoes.com This initial oxidation is a crucial activation step that makes the otherwise stable PAH molecule more amenable to further enzymatic attack and eventual ring cleavage.

Role of cis-1,2-Acenaphthenediol as a Metabolite in Bacterial Catabolism

This compound is a significant metabolite in the bacterial degradation of both acenaphthene and acenaphthylene (B141429). researchgate.netnih.gov In the case of acenaphthene, its formation is part of a co-oxidation process observed in several bacterial species. researchgate.net For acenaphthylene, this compound can be a direct product of dioxygenation. researcher.lifescience.gov The formation of this diol is a key step that precedes further oxidation and ring cleavage, leading to intermediates that can enter central metabolic pathways. sciepub.comsciepub.com

A diverse range of bacterial genera have been identified as capable of degrading acenaphthene. sciepub.com These include Acinetobacter, Alcaligenes, Beijerinckia, Pseudomonas, and Sphingomonas. sciepub.comsciepub.com

Beijerinckia sp.: Strains of Beijerinckia, including a mutant strain designated B8/36, have been shown to co-oxidize acenaphthene and acenaphthylene. researchgate.net When grown in the presence of succinic acid, these strains metabolize acenaphthene to a series of products including 1-acenaphthenol (B129857), 1-acenaphthenone (B129850), 1,2-acenaphthenediol, and acenaphthenequinone (B41937). researchgate.netsciepub.comsciepub.com The mutant strain B8/36, when incubated with acenaphthylene, was found to produce a metabolite identified as this compound. invivochem.comnih.govchemicalbook.inresearchgate.netsigmaaldrich.com

Pseudomonas sp.: Various Pseudomonas strains are involved in acenaphthene degradation. A naphthalene-grown Pseudomonas sp. was reported to transform acenaphthene into 1-acenaphthenol and 1-acenaphthenone. sciepub.com A recombinant strain, Pseudomonas aeruginosa PAO1, was observed to oxidize acenaphthene to 1-acenaphthenone and both cis- and trans-1,2-acenaphthenediols. sciepub.comsciepub.com These metabolites were subsequently converted to naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. sciepub.comsciepub.com Another study using Pseudomonas sp. strains BC and BR with naphthalene (B1677914) as a cosubstrate identified 1-acenaphthenol, 1-acenaphthenone, and both cis- and trans-1,2-acenaphthenediols as metabolites. sciepub.com

Sphingomonas sp.: Sphingomonas sp. strain A4 can utilize acenaphthene as a sole source of carbon and energy. oup.com The degradation pathway in this strain proceeds through the formation of 1-acenaphthenol and 1-acenaphthenone. oup.com While direct evidence for this compound formation by this specific strain is not highlighted, the genus Sphingomonas is a well-known degrader of PAHs. frontiersin.org

Table 1: Bacterial Species Involved in Acenaphthene Biotransformation and Key Metabolites

| Bacterial Species | Growth Condition | Key Metabolites Including Acenaphthenediols | Reference |

| Beijerinckia sp. | Co-metabolism with succinic acid | 1-acenaphthenol, 1-acenaphthenone, 1,2-acenaphthenediol, acenaphthenequinone | researchgate.netsciepub.comsciepub.com |

| Beijerinckia sp. B8/36 (mutant) | Co-metabolism with succinic acid | 1-acenaphthenol, 1-acenaphthenone, 1,2-acenaphthenediol, acenaphthenequinone | researchgate.netsciepub.comsciepub.com |

| Beijerinckia sp. B8/36 (mutant) | Incubated with acenaphthylene | This compound | nih.govchemicalbook.in |

| Pseudomonas aeruginosa PAO1 (recombinant) | Oxidation of acenaphthene | 1-acenaphthenone, cis- and trans-1,2-acenaphthenediols, acenaphthenequinone, naphthalene-1,8-dicarboxylic acid | sciepub.comsciepub.com |

| Pseudomonas sp. strains BC and BR | Co-metabolism with naphthalene | 1-acenaphthenol, 1-acenaphthenone, cis- and trans-1,2-acenaphthenediols, 1,8-naphthalic anhydride | sciepub.com |

| Sphingomonas sp. strain A4 | Sole carbon source | 1-acenaphthenol, 1-acenaphthenone | oup.com |

Co-oxidation, or co-metabolism, is a process where microorganisms degrade a non-growth-supporting substrate (like some PAHs) in the presence of a growth-supporting substrate. sciepub.com Studies on Beijerinckia sp. demonstrated the co-oxidation of acenaphthene, leading to a spectrum of metabolites. researchgate.net Both the wild-type and the mutant strain B8/36 oxidized acenaphthene to 1-acenaphthenol, 1-acenaphthenone, 1,2-acenaphthenediol, and acenaphthenequinone. researchgate.netnih.gov

In the case of acenaphthylene, the wild-type Beijerinckia strain oxidized it to acenaphthenequinone and a compound tentatively identified as 1,2-dihydroxyacenaphthylene. researchgate.net These same products were formed when the organism was incubated with synthetic this compound, suggesting it is an intermediate. researchgate.netscience.gov The mutant strain B8/36, however, accumulated a metabolite from acenaphthylene that was identified as this compound. researchgate.netnih.govscience.govchemicalbook.in This accumulation in the mutant strain provides strong evidence for the role of this compound as a key intermediate in the metabolic pathway.

Fungal Metabolism Pathways Involving Acenaphthenediols

Information on the fungal metabolism of acenaphthene is more limited compared to bacterial degradation. sciepub.com However, the available data indicates that the primary site of enzymatic attack is also on the five-membered ring, similar to bacteria. sciepub.compharmacompass.com The filamentous fungus Cunninghamella elegans was found to metabolize acenaphthene into several products, including trans-1,2-dihydroxyacenaphthene (10.3%) and cis-1,2-dihydroxyacenaphthene (1.8%). sciepub.com Other metabolites produced by this fungus include 1-acenaphthenol, 1-acenaphthenone, and 1,2-acenaphthenedione. sciepub.com The white-rot fungus Trametes versicolor, when its laccase enzyme was combined with a mediator, was able to completely metabolize acenaphthene, producing 1,2-acenaphthenedione and 1,8-naphthalic anhydride. sciepub.com

Table 2: Fungal Species and Acenaphthenediol Metabolites

| Fungal Species | Key Metabolites Including Acenaphthenediols | Percentage of Metabolites | Reference |

| Cunninghamella elegans ATCC 36112 | trans-1,2-dihydroxyacenaphthene | 10.3% | sciepub.com |

| cis-1,2-dihydroxyacenaphthene | 1.8% | sciepub.com | |

| 1-acenaphthenol | 2.4% | sciepub.com | |

| 1-acenaphthenone | 2.1% | sciepub.com | |

| 1,2-acenaphthenedione | 19.9% | sciepub.com | |

| Trametes versicolor (with mediator) | 1,2-acenaphthenedione, 1,8-naphthalic anhydride | Not specified | sciepub.com |

Enzymatic Systems in this compound Formation and Further Transformation

The formation and subsequent breakdown of this compound are orchestrated by a series of specific enzymes. sciepub.comsciepub.com The initial attack on the acenaphthene molecule is typically catalyzed by monooxygenases or dioxygenases. researcher.lifesciepub.com

In one proposed bacterial pathway, acenaphthene is first monooxygenated to form 1-acenaphthenol. sciepub.comsciepub.com This alcohol can then be further hydroxylated by a 1-acenaphthenol monooxygenase to yield cis- and trans-1,2-acenaphthenediols. sciepub.comsciepub.com Alternatively, 1-acenaphthenol can be oxidized by a dehydrogenase to 1-acenaphthenone. sciepub.comsciepub.com

Once formed, this compound can be dehydrogenated to form 1,2-dihydroxyacenaphthylene, which is then further oxidized to acenaphthenequinone. sciepub.comsciepub.com Acenaphthenequinone is a key intermediate that undergoes ring cleavage, catalyzed by an acenaphthenequinone dioxygenase, leading to the formation of naphthalene-1,8-dicarboxylic acid. sciepub.comsciepub.com This dicarboxylic acid is then further metabolized, eventually entering central metabolic pathways like the TCA cycle. sciepub.comsciepub.com

The initial hydroxylation of acenaphthene and acenaphthylene is a critical step catalyzed by oxygenase enzymes. researcher.lifesciepub.com

Monooxygenases: In many bacterial pathways, the degradation of acenaphthene is initiated by a monooxygenase that attacks the C1 position to form 1-acenaphthenol. sciepub.comsciepub.com A second monooxygenase, 1-acenaphthenol monooxygenase, can then introduce another hydroxyl group to form 1,2-acenaphthenediols. sciepub.com

Dioxygenases: Dioxygenases are responsible for incorporating both atoms of molecular oxygen into the substrate. In the case of acenaphthylene, a dioxygenase attacks the double bond of the five-membered ring to directly form this compound. researcher.lifescience.gov Naphthalene dioxygenase, a well-studied enzyme from Pseudomonas species, has been shown to have broad substrate specificity. researcher.life When expressed in a recombinant Pseudomonas aeruginosa strain, naphthalene dioxygenase was found to catalyze the monooxygenation of acenaphthene to 1-acenaphthenol and the dioxygenation of acenaphthylene to cis-acenaphthene-1,2-diol. researcher.lifescience.gov This demonstrates the versatility of these enzymes in initiating the degradation of different but related PAH structures.

Dehydrogenases in Subsequent Metabolic Steps (e.g., to Acenaphthenequinone)

The metabolic journey of this compound does not conclude with its formation. A critical subsequent step in the biotransformation pathway is its oxidation to acenaphthenequinone. This conversion is facilitated by the action of dehydrogenase enzymes. sciepub.comsciepub.com

In various bacterial strains, nonspecific dehydrogenase activities are responsible for the conversion of both cis- and trans-1,2-acenaphthenediol into acenaphthenequinone. sciepub.com For instance, cell extracts from the wild-type Beijerinckia species contain a constitutive pyridine (B92270) nucleotide-dependent dehydrogenase that can oxidize 1-acenaphthenol. science.govpharmacompass.com This finding suggests the presence of dehydrogenases capable of acting on acenaphthene metabolites.

Further research has identified specific dehydrogenases involved in this process. The formation of 1,2-dihydroxyacenaphthylene can occur through the dehydrogenation of cis- and trans-1,2-acenaphthenediols, a reaction catalyzed by 1,2-dihydroxyacenaphthylene dehydrogenase. sciepub.comsciepub.com Subsequent dehydrogenation of 1,2-dihydroxyacenaphthylene then yields acenaphthenequinone. sciepub.comsciepub.com This two-step dehydrogenation process highlights the sequential nature of the enzymatic reactions in the metabolic cascade.

The significance of this dehydrogenase-mediated conversion lies in its role as a precursor to ring cleavage. sciepub.comasm.org Once formed, acenaphthenequinone is further metabolized via the action of acenaphthenequinone dioxygenase, leading to the formation of naphthalene-1,8-dicarboxylic acid and subsequent entry into the tricarboxylic acid (TCA) cycle. sciepub.comsciepub.com

Studies with rat liver microsomal preparations have also demonstrated the dehydrogenation of cis- and trans-acenaphthene-1,2-diol to acenaphthenequinone. portlandpress.comnih.gov These microsomal dehydrogenases act in a manner similar to alcohol dehydrogenases, removing a hydroxy hydrogen and a paraffinic hydrogen from the same carbon atom. portlandpress.com

Microsomal Biotransformation Studies (non-human clinical)

Microsomal studies, particularly using rat liver preparations, have provided significant insights into the metabolic fate of this compound. These in vitro systems allow for the detailed examination of enzymatic processes that mimic in vivo metabolism.

The fungal metabolism of acenaphthene has been shown to be similar to that in mammals, with the primary site of enzymatic attack being the two carbons of the five-membered ring. pharmacompass.com In studies with rat liver microsomes, the major metabolite formed from acenaphthene was 1-acenaphthenone. nih.gov This is a key precursor in the pathway leading to this compound.

Ring-Fission Processes and Intermediates

A crucial aspect of acenaphthene metabolism is the opening of its cyclic structure, a process known as ring fission. Microsomal studies have been instrumental in elucidating this process. The ring-fission of both cis- and trans-acenaphthene-1,2-diol has been studied in rat liver microsomes. nih.govnih.gov A key metabolite detected and isolated from these microsomal incubations is 1,8-naphthalic acid. nih.gov

The process is an oxidative one, accompanied by the reduction of NAD+. nih.gov The optimal pH for this microsomal reaction differs slightly for the two isomers, being 9.4 for the oxidation of the cis-diol and 9.8 for the trans-diol. nih.gov This suggests a potential stereoselectivity in the enzymatic process. The proposed mechanism for this microsomal ring-fission involves 1,8-naphthalic aldehyde as an intermediate. nih.gov

In some bacterial systems, the oxidation of cis-acenaphthene-1,2-diol to 1,2-acenaphthenequinone by nonspecific dehydrogenases is a prerequisite for spontaneous ring fission, which then forms naphthalene-1,8-dicarboxylic acid. asm.org

Enzyme Inhibition Studies in vitro

In vitro enzyme inhibition studies are crucial for understanding the interactions of compounds with metabolic enzymes. Research has shown that certain compounds can inhibit the microsomal ring-fission of cis- and trans-acenaphthene-1,2-diol. nih.gov For example, p-chloromercuribenzoate and 2,4-dichlorophenol (B122985) have been identified as inhibitors of this reaction in rat liver microsomes. nih.gov

Furthermore, acenaphthene itself may have an inhibitory effect on certain enzymatic activities. It has been noted that acenaphthene might slightly inhibit the demethylation required for the carcinogenesis of dimethylnitrosamine (DMN). epa.gov

More recent studies have explored the enzyme inhibitory potential of acenaphthene derivatives. For instance, bis(imino)acenaphthene–N-heterocyclic carbene transition metal complexes have been investigated for their anticancer potential, revealing inhibition of thioredoxin reductase (TrxR). nih.gov Specifically, an allyl palladate complex showed significant TrxR inhibition, even more effective than the known inhibitor auranofin. nih.gov While not directly involving this compound, these studies highlight the potential for acenaphthene-based structures to act as enzyme inhibitors.

Advanced Structural Characterization of Cis 1,2 Acenaphthenediol and Its Derivatives

X-ray Crystallography of cis-1,2-Acenaphthenediol and its Derivatives

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a crystalline solid. Studies on this compound and its derivatives have revealed key structural features, including the conformation of the five-membered ring, the orientation of the hydroxyl groups, and the intricate network of intermolecular forces that stabilize the crystal lattice.

Crystal System and Unit Cell Parameters

The crystal structure of the parent this compound has been determined with precision. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The space group has been reported as P2₁/a. researchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions for this compound are detailed in the table below.

Molecular Conformation and Interatomic Distances

Crystallographic analysis shows that the carbon skeleton of this compound is nearly planar. The strain inherent in the five-membered ring fused to the naphthalene (B1677914) system is accommodated primarily through the distortion of valence angles rather than a loss of planarity. researchgate.net A significant feature is the C₁-C₂ bond length, which is stretched to approximately 1.60 Å. researchgate.net This elongation is a direct consequence of the steric repulsion between the two non-bonded, cis-oriented oxygen atoms, as well as the inherent strain of the ring system. researchgate.net The peri-bonds (C₈-C₁₀ and C₉-C₁₀) are correspondingly shortened, with a mean length of 1.48 Å. researchgate.net

In substituted derivatives, such as 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, the hydroxyl and methoxy (B1213986) groups at the 1,2-positions maintain a cis configuration. science.govresearchgate.net The puckering of the five-membered acenaphthene (B1664957) core in this derivative is described as having a half-chair conformation. science.gov The orientation of the substituent groups is defined by various torsion and dihedral angles. For instance, in the aforementioned fluorinated derivative, the dihedral angles between the naphthalene ring system and the two 4-fluorophenyl rings are 87.02° and 51.86°, indicating a significant tilt. science.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

While early spectroscopic studies proposed the possibility of an intramolecular hydrogen bond between the two hydroxyl groups, X-ray diffraction studies of crystalline this compound revealed that this is not the case in the solid state. science.gov Instead of forming an internal hydrogen bond, the molecules are organized through a network of intermolecular interactions. researchgate.netscience.gov The crystal structure consists of zigzag chains of molecules linked by intermolecular O-H···O hydrogen bonds. researchgate.net These bonds form between molecules related by a screw axis, with the intermolecular O···O distances measured at 2.70 Å and 2.72 Å. researchgate.net

In many derivatives, however, intramolecular hydrogen bonding is a dominant feature. In 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, a five-membered ring is formed via an intramolecular O—H⋯O hydrogen bond between the hydroxyl group at the 1-position and the oxygen of the methoxy group at the 2-position. science.govresearchgate.net The crystal packing of this derivative is further stabilized by a pair of non-classical C—H⋯O hydrogen bonds that form centrosymmetric dimers, which are then linked by C—H⋯F and C—H⋯π interactions. science.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are essential for confirming molecular structures, particularly for analyzing conformations in solution. Infrared (IR) spectroscopy was historically important in the study of acenaphthenediols, as it provided the first evidence for potential hydrogen bonding. Early IR studies on 1,2-acenaphthenediols led to the initial hypothesis of an intramolecular O-H···O bond, a suggestion later clarified by solid-state X-ray crystallography which showed such bonds were absent in the parent cis isomer but present in some derivatives. science.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound derivatives in solution. For example, ¹H NMR spectroscopy of a fluorinated derivative confirmed the presence of weak molecular interactions in solution. researchgate.net Advanced 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish connectivity between protons and their spatial proximities. In studies of fluorinated derivatives, the observation of through-space couplings, such as ¹hJFH, provides unambiguous evidence for the engagement of fluorine atoms in hydrogen bonding networks within the solution state. researchgate.net

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry provides critical insights into the conformational preferences and energetics of molecules, complementing experimental data from crystallography and spectroscopy. Methods such as molecular mechanics (MM) and quantum mechanics, particularly Density Functional Theory (DFT), are used to model molecular structures and predict their stability.

While specific conformational analysis studies on the parent this compound are not widely documented, the methodologies are well-established through research on its derivatives and close structural analogues. For instance, DFT calculations and molecular dynamics (MD) simulations have been used to corroborate NMR results for fluorinated acenaphthenediol derivatives, providing quantitative information on the geometries and prevalence of different hydrogen bonds. researchgate.net

A pertinent example of this approach is the conformational analysis of cis- and trans-cyclopentane-1,2-diol, a structurally similar five-membered ring diol. In that study, ab initio and MM calculations were used to identify the most stable conformations, such as envelope and half-chair forms. The calculations determined the relative energies of conformers with axial versus equatorial hydroxyl groups, and the results were compared with experimental data from Lanthanide-Induced Shift (LIS) NMR experiments to determine the major conformer present in solution. Such a combined experimental and computational approach is invaluable for building a complete picture of the molecule's behavior.

Chemical Reactivity and Derivatization of Cis 1,2 Acenaphthenediol

Formation of Esters and Ethers

The hydroxyl groups of cis-1,2-acenaphthenediol are primary sites for derivatization, readily undergoing esterification and etherification reactions. These transformations are fundamental in modifying the molecule's physical and chemical properties.

Esterification is commonly achieved by reacting the diol with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. operachem.comwikipedia.org The Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, is a classic method. operachem.comwikipedia.org To drive the equilibrium towards the product, an excess of the alcohol or removal of water is often employed. operachem.com Alternatively, the use of acyl chlorides or anhydrides provides an irreversible pathway to ester formation, often performed in the presence of a base like pyridine (B92270) to neutralize the liberated acid. operachem.comwikipedia.org

Ether synthesis can be accomplished through methods like the Williamson ether synthesis. msu.eduarkat-usa.org This reaction involves the deprotonation of the hydroxyl groups with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. msu.edu The choice of base and solvent is crucial to favor substitution over elimination, especially with secondary alkyl halides. msu.edu

The following table summarizes typical conditions for these reactions:

Table 1: General Conditions for Ester and Ether Formation| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Heat, Removal of Water | Ester |

| Acylation | Acyl Chloride/Anhydride, Base | Anhydrous, often at low temperatures | Ester |

| Williamson Ether Synthesis | Alkyl Halide, Strong Base | Aprotic Solvent | Ether |

Synthesis of Substituted Acenaphthenediols and Related Analogs

The synthesis of substituted cis-1,2-acenaphthenediols and their analogs has been an area of active research, driven by the desire to create molecules with tailored properties. A common strategy involves the derivatization of the acenaphthene (B1664957) core prior to or after the formation of the diol.

One notable method for creating substituted analogs is the Zn-mediated reductive coupling of peri-aroylnaphthalene compounds, which leads to the formation of 1,2-diaryl-1,2-acenaphthenediols. iucr.orgresearchgate.netiucr.org This approach allows for the introduction of various aryl groups at the 1 and 2 positions. For instance, the synthesis of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene has been reported, demonstrating the versatility of this method in creating highly substituted acenaphthene systems. iucr.orgresearchgate.netiucr.org

Furthermore, electrolytic reactions of 1-acyl-8-aroylnaphthalenes can produce substituted 2-hydroxy-1-acenaphthenones, which can be further reduced to the corresponding diols. oup.com This electrochemical approach offers a different pathway to access substituted acenaphthenediols. oup.com

The table below highlights some examples of substituted acenaphthenediols and their synthetic precursors:

Table 2: Examples of Substituted Acenaphthenediols and their Precursors| Substituted Acenaphthenediol | Precursor | Synthetic Method |

|---|---|---|

| 1,2-Diaryl-1,2-acenaphthenediols | peri-Aroylnaphthalenes | Zn-mediated reductive coupling |

| 2-Phenyl-1,2-acenaphthenediol | 1-Acyl-8-benzoylnaphthalene | Electrolytic reduction |

| 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene | 1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene precursor | Alkoxylation |

Reactions at the Hydroxyl Groups and Acenaphthene Core

The reactivity of this compound is not limited to its hydroxyl groups; the acenaphthene core also participates in various chemical transformations. The interplay between the functional groups and the aromatic system allows for a rich chemistry.

The hydroxyl groups can undergo oxidation to form the corresponding dicarbonyl compound, acenaphthenequinone (B41937). science.gov This oxidation is a key transformation and can be achieved using various oxidizing agents. Acenaphthenequinone itself is a valuable intermediate in the synthesis of dyes and other functional materials. invivochem.com

The acenaphthene core, being an aromatic system, can undergo electrophilic substitution reactions. However, the directing effects of the hydroxyl groups and the inherent reactivity of the naphthalene (B1677914) system must be considered. Reactions such as nitration and halogenation can introduce new functionalities onto the aromatic rings, further expanding the chemical diversity of acenaphthenediol derivatives. For example, the synthesis of dinitrate esters of acenaphthenediol has been reported. researchgate.net

Bacterial oxidation of acenaphthene has been shown to produce this compound as an intermediate, which is then further oxidized to acenaphthenequinone. science.gov This biochemical pathway highlights the natural susceptibility of the molecule to oxidation.

Exploration of this compound as a Chiral Building Block in Organic Synthesis

The rigid, C2-symmetric structure of this compound makes it an attractive chiral building block in asymmetric synthesis. nih.gov Although the parent compound is achiral, resolution of its racemic derivatives or enantioselective synthesis can provide access to enantiopure forms. These chiral diols can then be used as ligands for metal catalysts or as chiral auxiliaries to control the stereochemistry of chemical reactions.

The concept of using chiral diols as building blocks is well-established in organic synthesis. For instance, chiral 1-amino-2-indanol, a structurally related compound, is a key component in widely used ligands like BOX and PyBOX for asymmetric catalysis. nih.gov Similarly, enantiopure this compound derivatives have the potential to be incorporated into chiral frameworks for applications in enantioselective catalysis.

The development of chiral porous organic frameworks often relies on the incorporation of chiral building blocks. mdpi.com The defined stereochemistry and rigidity of this compound make it a suitable candidate for the construction of such materials, which have applications in asymmetric catalysis and chiral separations. The synthesis of complex organic molecules often utilizes smaller, well-defined chiral molecules as starting points or key intermediates. thieme.de

The following table lists the chemical compounds mentioned in this article:

Analytical Methodologies for Research on Cis 1,2 Acenaphthenediol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating cis-1,2-Acenaphthenediol from complex mixtures and assessing its purity. The choice of technique depends on the specific requirements of the analysis, such as the need for enantiomeric separation or separation from structurally similar isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. It is particularly effective for separating isomers. hplc.eu For this compound, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Separation is based on the differential partitioning of the analytes between the two phases. More hydrophobic compounds are retained longer on the column. HPLC can effectively separate cis- and trans-isomers, as the different spatial arrangements of the functional groups lead to differences in their interaction with the stationary phase. hplc.eunih.gov The separation of bis(camphanate) esters of related diols by HPLC has been reported, highlighting the utility of this technique for resolving stereoisomers after derivatization. researchgate.net The purity of a this compound sample can be readily assessed by the presence of a single, sharp peak at the expected retention time under specific chromatographic conditions.

Table 2: Typical HPLC Conditions for Isomer Separation

| Parameter | Description | Example Application |

|---|---|---|

| Column | Typically a reversed-phase column, such as C18 or a column with higher shape selectivity like a cholesteryl group-bonded phase. hplc.eu | A C18 column is often used for the analysis of moderately polar compounds like diols. |

| Mobile Phase | A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., methanol (B129727) or acetonitrile). internationaloliveoil.org | A gradient elution, where the mobile phase composition is changed over time, is often employed to separate compounds with a wide range of polarities. |

| Flow Rate | The rate at which the mobile phase passes through the column, typically around 1.0 ml/min for analytical separations. hplc.eu | Affects retention time, peak shape, and back pressure. |

| Detector | A UV detector is commonly used for aromatic compounds like acenaphthenes, typically set at a wavelength where the analyte absorbs strongly (e.g., 280 nm). internationaloliveoil.org | A photodiode array (PDA) detector can provide spectral information to aid in peak identification. internationaloliveoil.org |

Spectrometric Methods for Quantitative Analysis

Spectrometric methods provide the means for both quantifying this compound and confirming its chemical structure, which is essential for unambiguous identification.

Mass Spectrometry (MS) in Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary tool for metabolite identification and profiling. criver.com this compound is a known metabolite formed during the bacterial oxidation of the polycyclic aromatic hydrocarbon acenaphthene (B1664957). researchgate.netsigmaaldrich.com LC-MS provides the high sensitivity and selectivity needed to detect and identify such metabolites in complex biological matrices. criver.com

High-resolution mass spectrometry (HRMS) is especially powerful, as it provides highly accurate mass measurements (typically with less than 5 ppm deviation). ijpras.com This accuracy allows for the determination of the elemental composition of the metabolite, which is a critical step in its identification. ijpras.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, creating a "fingerprint" for the molecule. criver.com These techniques are crucial for studying the metabolic fate of compounds like acenaphthene and characterizing the resulting products, such as this compound. criver.comresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, and is instrumental in confirming the precise structure of this compound, including the relative stereochemistry of the hydroxyl groups. researchgate.netresearchgate.net

¹H and ¹³C NMR spectra reveal the number and types of protons and carbons in the molecule, while coupling constants and 2D NMR experiments (like COSY and HSQC) establish the connectivity between atoms. For this compound, the key diagnostic feature in the ¹H NMR spectrum is the coupling constant between the two protons on the carbons bearing the hydroxyl groups (C1 and C2). The magnitude of this coupling constant helps to confirm their cis relationship. NMR is also used to confirm the structure of derivatives and related compounds. researchgate.net Furthermore, the purity of a sample can be assessed by the absence of extraneous peaks in the NMR spectrum. researchgate.net

Application in Reaction Monitoring and Kinetic Studies

Analytical techniques like chromatography and spectroscopy are vital for monitoring the progress of chemical reactions and performing kinetic studies. researchgate.netwits.ac.za In the context of this compound, these methods can be used to track its formation from a precursor or its conversion into other products.

For instance, in studies of the biodegradation of acenaphthene, analytical methods are used to measure the concentration of acenaphthene and its metabolites, including 1-acenaphthenol (B129857), 1-acenaphthenone (B129850), and this compound, over time. researchgate.net By plotting the concentration of these species as a function of time, the kinetics of the degradation pathway can be determined, including reaction rates and half-lives. researchgate.net This information is crucial for understanding the mechanism of the reaction. Both GC and HPLC can be used to separate the components of the reaction mixture at various time points, while MS or UV detection provides quantitative data. Similarly, NMR spectroscopy can be used for in situ reaction monitoring, providing real-time information on the change in concentration of reactants and products. wits.ac.za These kinetic studies are essential for optimizing reaction conditions and elucidating reaction mechanisms. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-acenaphthenol |

| 1-acenaphthenone |

| Acenaphthene |

| Acenaphthenequinone (B41937) |

| Acetonitrile |

| This compound |

| Helium |

| Methanol |

| Nitrogen |

Future Directions and Emerging Research Themes

Exploration of Novel Biocatalytic Pathways for Acenaphthenediols

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthene (B1664957) offers a green and highly selective alternative to traditional chemical synthesis for producing valuable oxidized intermediates. Research into these biocatalytic pathways is uncovering a diverse range of microorganisms and enzymatic systems capable of producing acenaphthenediols.

The metabolic pathways for acenaphthene assimilation often begin with its monooxygenation to 1-acenaphthenol (B129857), which is then converted to 1-acenaphthenone (B129850). sciepub.com Subsequent enzymatic reactions can lead to the formation of both cis- and trans-1,2-acenaphthenediols. sciepub.com For instance, the bacterial species Beijerinckia sp. and its mutant strain B8/36 have been shown to oxidize acenaphthene into a spectrum of metabolites including 1-acenaphthenol, 1-acenaphthenone, and 1,2-acenaphthenediol. frontiersin.orgnih.gov A key finding is that the mutant strain Beijerinckia sp. B8/36 can form cis-1,2-acenaphthenediol from acenaphthylene (B141429). nih.govresearchgate.netscience.gov Similarly, recombinant Pseudomonas aeruginosa PAO1, which expresses naphthalene (B1677914) dioxygenase genes, converts acenaphthene into 1-acenaphthenone and both cis- and trans-acenaphthene-1,2-diols. science.govsciepub.com

Fungal metabolism also contributes to the production of these diols. The filamentous fungus Cunninghamella elegans is known to metabolize acenaphthene into several products, including a small percentage of cis-1,2-dihydroxyacenaphthene (this compound). nih.gov These biological pathways are of significant interest as they operate under mild conditions and can exhibit high stereoselectivity, which is often difficult to achieve through conventional chemical methods. The enzymes involved, such as monooxygenases and dehydrogenases, represent targets for future research in enzyme engineering and process optimization for the targeted production of this compound. sciepub.com

| Microorganism | Substrate | Key Products | Reference |

|---|---|---|---|

| Beijerinckia sp. (mutant strain B8/36) | Acenaphthylene | cis-1,2-Acenaphthenediol | nih.govresearchgate.netscience.gov |

| Pseudomonas aeruginosa PAO1 (recombinant) | Acenaphthene | cis- and trans-Acenaphthene-1,2-diols, 1-Acenaphthenone | science.govsciepub.com |

| Beijerinckia sp. (wild type) | Acenaphthene | 1-Acenaphthenol, 1-Acenaphthenone, 1,2-Acenaphthenediol | frontiersin.orgnih.gov |

| Cunninghamella elegans | Acenaphthene | cis- and trans-1,2-Dihydroxyacenaphthene, 1-Acenaphthenone | nih.gov |

Advanced Synthetic Strategies for Stereoisomeric Control

Achieving precise control over stereochemistry is a central goal in modern organic synthesis, particularly for producing specific stereoisomers like this compound. numberanalytics.com While biocatalytic routes show promise, chemical synthesis remains vital, and advanced strategies are being developed to govern the stereochemical outcome of reactions. numberanalytics.com The synthesis of vicinal diols on a rigid cyclic backbone, such as that of acenaphthene, presents unique challenges and opportunities for stereocontrol.

One of the most direct methods for producing the cis-diol is the dioxygenation of acenaphthylene. science.gov This reaction, often mediated by specific enzymes or chemical oxidants, adds two hydroxyl groups to the same face of the double bond, directly yielding the cis configuration. In contrast, many synthetic approaches for related 1,2-diaryl-1,2-acenaphthenediol derivatives tend to yield the trans-isomer as the more thermodynamically stable product. iucr.org

Modern synthetic methods are increasingly focused on catalyst-controlled stereoselective reactions. nih.gov For example, strategies involving the stereospecific synthesis of cyclobutylboronates using copper(I) catalysts demonstrate how the choice of catalyst and substrate geometry ((E) or (Z)) can dictate the final cis or trans configuration of the product. organic-chemistry.org Although not applied directly to acenaphthenediol, these principles are transferable. The development of novel catalytic systems that can differentiate between the two faces of the acenaphthene skeleton is a key area of research. Such strategies might include asymmetric dihydroxylation or the use of directing groups to guide reagents to a specific face of the molecule, thereby ensuring the selective formation of the cis-isomer. adelaide.edu.au

Integration of Computational and Experimental Approaches in Structural and Reactivity Studies

The synergy between computational modeling and experimental analysis provides powerful insights into the structure, stability, and reactivity of complex molecules like this compound. This integrated approach allows researchers to rationalize observed phenomena and predict molecular behavior.

Experimental techniques such as X-ray crystallography are fundamental for determining the precise three-dimensional structure of molecules in the solid state. For example, the crystal structure of a derivative, 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, confirmed its cis-configuration and revealed the presence of a five-membered intramolecular O—H⋯O hydrogen-bonded ring between the adjacent hydroxyl and methoxy (B1213986) groups. iucr.org This type of intramolecular interaction is a key feature of the cis-diol structure, influencing its conformation and reactivity.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe molecular structure and dynamics. researchgate.net Advanced NMR methods, combined with computational analysis, have been used to study fluorinated acenaphthenediol derivatives, confirming the existence and strength of through-space interactions and hydrogen bonding in solution. researchgate.nettuat.ac.jp

Computational chemistry, particularly Density Functional Theory (DFT), complements these experimental findings. DFT calculations can predict thermodynamically stable structures, reaction energy barriers, and spectroscopic properties. researchgate.net For instance, computational studies on related systems have been used to calculate the energy barriers of rearrangements, supporting experimental observations of reaction feasibility under mild conditions. researchgate.net By correlating computed data with experimental results from NMR and crystallography, a comprehensive understanding of the conformational preferences and electronic properties of acenaphthenediols can be achieved. researchgate.net

| Methodology | Type of Information Obtained | Example Application | Reference |

|---|---|---|---|

| X-ray Crystallography | Solid-state 3D structure, bond lengths, bond angles, intramolecular interactions. | Confirmed the cis configuration and intramolecular O—H⋯O hydrogen bonding in an acenaphthenediol derivative. | iucr.org |

| NMR Spectroscopy | Solution-state structure, conformational preferences, through-space couplings. | Confirmed dual hydrogen bonding and intramolecular bridges in fluorinated acenaphthenediol molecules in solution. | researchgate.nettuat.ac.jp |

| Computational Chemistry (DFT) | Molecular electrostatic potential, electron density, reaction energy barriers, thermodynamic stability. | Predicted reaction energies for rearrangements and correlated well with NMR results for fluorine interactions. | researchgate.netresearchgate.net |

Potential for this compound in Materials Science and Chiral Auxiliaries

The unique structural features of this compound—a rigid, polycyclic aromatic core combined with reactive diol functionalities—make it a promising candidate for applications in both materials science and asymmetric synthesis.

Materials Science Molecules based on naphthalene and related polycyclic aromatic systems are of interest for the development of functional organic materials. iucr.org The rigid structure of the acenaphthene core can impart thermal stability and desirable photophysical properties to polymers or molecular materials. The two hydroxyl groups of this compound provide reactive handles for polymerization reactions, allowing it to be incorporated as a monomer into polyesters, polyethers, or polyurethanes. Furthermore, the diol functionality makes it a suitable ligand for forming coordination polymers and metal-organic frameworks (MOFs), where the specific cis geometry could direct the assembly of unique three-dimensional structures.

Chiral Auxiliaries A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a synthetic reaction. wikipedia.orgwordpress.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Key features of an effective chiral auxiliary include a rigid structure that effectively blocks one face of the reactive center and the ability to be easily attached and cleaved.

This compound is a chiral molecule possessing C₂ symmetry. Enantiomerically pure forms of this diol have significant potential for use as chiral auxiliaries. The rigid acenaphthene backbone can create a well-defined chiral environment. When attached to a prochiral substrate (for example, through the formation of a ketal or acetal), the bulky aromatic system would be expected to shield one of the substrate's faces, forcing an incoming reagent to attack from the opposite, less-hindered direction. This strategy can lead to high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions. wordpress.comrsc.org The development of efficient methods to resolve racemic this compound or to synthesize it enantioselectively is a crucial step toward realizing this potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.